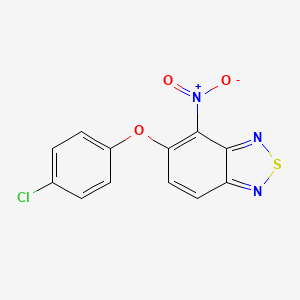

5-(4-Chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-Chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of a chlorophenoxy group and a nitro group attached to a benzothiadiazole ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

作用機序

Target of Action

Compounds with similar structures, such as chlorphenesin and soneclosan, have been found to act on the central nervous system (cns) rather than directly on skeletal muscle . They are also known to modulate histamine release .

Mode of Action

Similar compounds like 2,4-dichlorophenoxyacetic acid are known to induce uncontrolled growth and eventually death in susceptible plants . They are absorbed through the leaves and are translocated to the meristems of the plant .

Biochemical Pathways

Similar compounds have been found to affect the fatty acid synthesis pathway .

Pharmacokinetics

A similar compound, 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol, has been found to have good oral bioavailability, with rapid and complete absorption . The compound was found to remain stable at ambient temperature and physiological pH .

Result of Action

Similar compounds have been found to block nerve impulses or pain sensations that are sent to the brain .

Action Environment

A similar compound, 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol, was found to remain stable under various photolytic and ph stress conditions .

生化学分析

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

The effects of 5-(4-Chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole on cells are diverse and depend on the cell type and the concentration of the compound. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It can also affect its localization or accumulation .

Subcellular Localization

It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole typically involves the reaction of 4-chlorophenol with 2,1,3-benzothiadiazole-4-nitro derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

5-(4-Chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Reduction: 5-(4-Aminophenoxy)-4-nitro-2,1,3-benzothiadiazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

5-(4-Chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

Industry: Utilized in the development of materials with specific properties, such as dyes and polymers

類似化合物との比較

Similar Compounds

5-(4-Chlorophenoxy)-methyl-1,3,4-oxadiazole-2-thiol: Similar in structure but contains an oxadiazole ring instead of a benzothiadiazole ring.

5-Chloro-2-(4-chlorophenoxy)phenol: Contains a phenol group instead of a nitro group.

Uniqueness

5-(4-Chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole is unique due to the presence of both a nitro group and a benzothiadiazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.

生物活性

5-(4-Chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole is a compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiadiazole core with a chlorophenoxy and nitro substituent, which contribute to its unique chemical properties. Its molecular formula is C13H8ClN3O3S, with a molecular weight of approximately 305.74 g/mol.

The biological activity of this compound is believed to involve several mechanisms:

- Target Interaction : Similar compounds have been shown to interact with central nervous system targets and disrupt cellular signaling pathways.

- Cellular Effects : The compound influences various cellular processes such as apoptosis, cell cycle regulation, and metabolic pathways. It has been noted to induce changes in gene expression and protein interactions within cells .

- Biochemical Pathways : It may affect fatty acid synthesis pathways and interact with enzymes involved in cellular metabolism.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Antiproliferative Effects : Studies have demonstrated its ability to reduce cell viability in various cancer cell lines. For instance, in pancreatic cancer models, the compound showed marked reductions in cell viability at low micromolar concentrations .

| Cell Line | Viability Reduction (%) at 50 µM |

|---|---|

| AsPC-1 | 42.97 |

| BxPC-3 | 70.50 |

| Capan-2 | 43.30 |

| Normal Fibroblasts (HFF-1) | 17.69 |

- Synergistic Effects : When combined with other chemotherapeutic agents like gemcitabine, the compound exhibited enhanced antiproliferative effects, suggesting potential for combination therapy in cancer treatment .

Case Studies

Several studies have explored the biological activity of related benzothiadiazole derivatives:

- Study on Cancer Cell Lines : A library of benzothiazole derivatives was synthesized and tested against paraganglioma and pancreatic cancer cell lines. The results indicated that compounds similar to this compound effectively reduced cell viability and displayed selectivity against cancer cells compared to normal cells .

- Molecular Docking Studies : Computational analyses have predicted potential targets for these compounds, including cannabinoid receptors and proteases involved in apoptosis pathways. This suggests that the compound may exert its effects through multiple molecular interactions .

Pharmacokinetics

Pharmacokinetic studies indicate that compounds within this chemical class generally exhibit good oral bioavailability and stability under various conditions. The pharmacological profile suggests rapid absorption and distribution within biological systems.

特性

IUPAC Name |

5-(4-chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClN3O3S/c13-7-1-3-8(4-2-7)19-10-6-5-9-11(15-20-14-9)12(10)16(17)18/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXGOOQTCQFYBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C3=NSN=C3C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。